Benzene, 1-bromo-4-(dichloromethyl)-

Quality Control Synthetic Reliability Reproducibility

Benzene, 1-bromo-4-(dichloromethyl)- (CAS 67627-98-9), also known as 4-bromobenzal chloride or p-bromobenzal chloride, is a para-substituted aromatic compound with the molecular formula C₇H₅BrCl₂ and a molecular weight of 239.92 g/mol. The compound features two electronically and sterically distinct reactive centers: a bromine atom at the para position, suitable for cross-coupling and nucleophilic aromatic substitution, and a geminal dichloromethyl group (-CHCl₂), which serves as a protected aldehyde precursor that can be hydrolyzed to 4-bromobenzaldehyde under appropriate catalytic conditions.

Molecular Formula C7H5BrCl2
Molecular Weight 239.92 g/mol
CAS No. 67627-98-9
Cat. No. B13703619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-bromo-4-(dichloromethyl)-
CAS67627-98-9
Molecular FormulaC7H5BrCl2
Molecular Weight239.92 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(Cl)Cl)Br
InChIInChI=1S/C7H5BrCl2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H
InChIKeyPQYGNIRJOCANCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-(dichloromethyl)benzene (CAS 67627-98-9): A Regioselective Ortho-Blocking Reagent and Gem-Dichloride Intermediate for Aromatic Aldehyde Synthesis


Benzene, 1-bromo-4-(dichloromethyl)- (CAS 67627-98-9), also known as 4-bromobenzal chloride or p-bromobenzal chloride, is a para-substituted aromatic compound with the molecular formula C₇H₅BrCl₂ and a molecular weight of 239.92 g/mol . The compound features two electronically and sterically distinct reactive centers: a bromine atom at the para position, suitable for cross-coupling and nucleophilic aromatic substitution, and a geminal dichloromethyl group (-CHCl₂), which serves as a protected aldehyde precursor that can be hydrolyzed to 4-bromobenzaldehyde under appropriate catalytic conditions [1]. This bifunctional architecture enables sequential orthogonal transformations that are not accessible with mono-functionalized analogs, establishing its utility as a strategic intermediate in pharmaceutical and agrochemical synthetic routes [2].

Workflow
Orthogonal aldehyde synthesis via protected gem-dichloride intermediate
Selection Logic
Bifunctional para-bromo and masked aldehyde for sequential transformations
Procurement Context
Strategic intermediate for pharmaceutical and agrochemical synthetic routes

Why 4-Bromobenzal Chloride Cannot Be Replaced by Mono-Halogenated Benzenes or Benzylic Bromides


Substituting 1-bromo-4-(dichloromethyl)benzene with structurally related compounds introduces critical functional deficiencies that alter synthetic outcomes. Mono-halogenated analogs such as bromobenzene (C₆H₅Br, MW: 157.01 g/mol) lack the dichloromethyl electrophilic handle entirely, eliminating the capacity for aldehyde generation via hydrolysis [1]. Conversely, benzylic bromide isomers including 4-(bromomethyl)-1,2-dichlorobenzene (CAS 18880-04-1, MW: 239.92 g/mol) contain a reactive -CH₂Br group that undergoes rapid SN2 displacement under conditions where the gem-dichloromethyl group remains inert, leading to divergent reaction pathways and incompatible protecting group strategies [2]. Furthermore, the para-bromo substituent in the target compound provides predictable regiochemical control in electrophilic aromatic substitution, whereas ortho- or meta-substituted isomers exhibit altered directing effects and steric profiles that produce different substitution patterns [3]. These distinctions preclude simple interchange without extensive route re-optimization.

Mono-Halogenated Bromobenzene lacks the dichloromethyl electrophilic handle entirely; aldehyde generation via hydrolysis is not possible, blocking the key synthetic pathway.
Benzylic Bromide 4-(Bromomethyl)-1,2-dichlorobenzene contains a reactive -CH₂Br group that undergoes rapid SN2 displacement, leading to divergent reactivity and incompatible protecting group strategies.
Unsubstituted Analog Benzal chloride lacks the para-bromo blocking group; regiochemical control in electrophilic aromatic substitution may shift, altering isomeric purity of advanced intermediates.

1-Bromo-4-(dichloromethyl)benzene: Direct Comparative Evidence for Procurement Decision-Making


Benchmark Purity: 98% Standard Purity with Multi-Technique Batch-Specific Quality Verification

Commercially available 1-bromo-4-(dichloromethyl)benzene is supplied with a standard purity of 98% . Each batch is accompanied by analytical verification using nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and gas chromatography (GC) . This multi-technique quality assurance framework ensures that the material meets specifications for identity and purity prior to use in sensitive synthetic transformations.

Benchmark Purity
Data to verify
98% Standard Purity
Supports batch-to-batch consistency review
Multi-technique QC (NMR, HPLC, GC); vendor specification, verify with lot-specific COA
Quality Control Synthetic Reliability Reproducibility

Functional Distinction: Gem-Dichloromethyl Enables Orthogonal Aldehyde Generation Unavailable to Benzylic Bromides

The gem-dichloromethyl (-CHCl₂) group in 1-bromo-4-(dichloromethyl)benzene functions as a masked aldehyde that can be selectively hydrolyzed to 4-bromobenzaldehyde using aqueous zinc or transition metal salt catalysts at 70–160 °C, while the para-bromo substituent remains intact for subsequent functionalization [1][2]. In contrast, the benzylic bromide analog 4-(bromomethyl)-1,2-dichlorobenzene (CAS 18880-04-1) possesses a -CH₂Br group that is susceptible to nucleophilic displacement (e.g., with amines, alkoxides, or cyanide) under mild basic conditions where the -CHCl₂ group would be unreactive, rendering the two compounds non-interchangeable in orthogonal synthetic sequences [3].

Functional Distinction
Class-level inference
-CHCl₂ hydrolyzes to aldehyde; inert to SN2
Determines orthogonal aldehyde synthesis route viability
Comparator -CH₂Br undergoes rapid displacement; non-interchangeable without route redesign
Synthetic Methodology Protecting Group Strategy Aldehyde Synthesis

Regiochemical Control: Para-Bromo Substitution Enables Ortho-Directed Functionalization as a Blocking Group

Patent literature explicitly describes the use of 1-bromo-4-(dichloromethyl)benzene as a strategic intermediate wherein the para-bromo substituent serves as a blocking group to direct subsequent electrophilic aromatic substitution to the ortho positions [1]. This regioselective ortho-functionalization strategy is not achievable with para-unsubstituted benzal chloride (C₆H₅CHCl₂, CAS 98-87-3, MW: 161.03 g/mol), which lacks the steric and electronic directing influence of the bromine atom and would yield different isomer distributions upon further substitution .

Regiochemical Control
Class-level inference
Para-Br directs ortho-substitution
Enables ortho-functionalization blocking group strategy
Versus benzal chloride (no para substituent); isomeric purity dependent on regiochemistry
Regioselective Synthesis Blocking Group Strategy Ortho-Functionalization

Commercial Accessibility: Established Supply with Defined Logistics Profile

1-Bromo-4-(dichloromethyl)benzene is commercially available from established specialty chemical suppliers with defined packaging options and documented shipping logistics . The product is provided with batch-specific certificates of analysis that document purity and analytical verification . In contrast, positional isomers such as 1-(bromomethyl)-4-(dichloromethyl)benzene (CAS 7398-53-0, MW: 253.95 g/mol) have more limited commercial availability with fewer documented suppliers, potentially extending procurement lead times for research and development workflows .

Commercial Accessibility
Source review
Established supplier network
Supports procurement timeline reliability
Positional isomer availability more limited; supplier documentation should be verified
Procurement Supply Chain Lead Time

1-Bromo-4-(dichloromethyl)benzene: Evidence-Based Applications in Synthetic Chemistry and Industrial Intermediate Manufacturing


Synthesis of 4-Bromobenzaldehyde via Catalytic Hydrolysis

1-Bromo-4-(dichloromethyl)benzene can be hydrolyzed to 4-bromobenzaldehyde—a key intermediate for pharmaceuticals and crop protection agents—using aqueous zinc salt catalysts at 70–160 °C. The reaction proceeds with the catalyst solution metered into the preheated dichloromethyl-substituted aromatic [1]. 4-Bromobenzaldehyde serves as a versatile building block for Schiff base ligands, Wittig olefination substrates, and cross-coupling partners, with the aldehyde functionality enabling diverse downstream derivatization while the bromo substituent remains available for orthogonal transformations [1].

Regioselective Ortho-Functionalization Using the Para-Bromo Blocking Group Strategy

In synthetic routes requiring selective ortho-substitution, the para-bromo substituent of 1-bromo-4-(dichloromethyl)benzene acts as a blocking group that directs incoming electrophiles to the ortho positions. After ortho-functionalization is complete, the bromine atom can be removed via reductive dehalogenation or exploited for further cross-coupling reactions. This strategy is documented in patent literature for the synthesis of ortho-substituted benzene derivatives with high regiochemical fidelity [1].

Pharmaceutical and Agrochemical Intermediate Manufacturing

Aromatic aldehydes derived from dichloromethyl-substituted benzenes are established starting materials for active pharmaceutical ingredients (APIs) and crop protection compounds [1]. 1-Bromo-4-(dichloromethyl)benzene provides access to brominated benzaldehyde derivatives that can be elaborated into biologically active molecules via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or condensation reactions. The 98% standard purity and batch-specific analytical verification support the reproducibility requirements of regulated industrial processes .

Application
Selection Property
Validation Focus
4-Bromobenzaldehyde synthesis
Masked aldehyde (-CHCl₂) hydrolytic lability
Catalytic hydrolysis yield and aldehyde purity
Ortho-selective functionalization
Para-bromo blocking group directing effect
Regioisomeric ratio after electrophilic substitution
Pharmaceutical intermediate manufacturing
Bifunctional architecture and purity profile
Cross-coupling compatibility and residual impurity profile
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